An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6)
An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6), a fully halogenated ethane derivative. This document collates available data on its chemical and physical properties, potential synthetic routes, reactivity, and toxicological profile. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information from related compounds and theoretical principles to offer a valuable resource for researchers. Particular attention is given to its potential applications, including its historical use as a fire extinguishing agent, and the safety considerations essential for its handling in a laboratory setting.
Introduction
1,2-Dibromo-1,1-dichlorodifluoroethane, a member of the halon family of compounds, is a dense, non-flammable liquid at room temperature. Its structure, featuring a carbon-carbon single bond saturated with bromine, chlorine, and fluorine atoms, imparts unique chemical and physical properties. Historically, compounds of this nature were valued for their inertness and efficacy in fire suppression. However, environmental concerns, particularly ozone depletion potential, have significantly curtailed their production and use. For the modern researcher, understanding the characteristics of such polyhalogenated alkanes remains crucial for niche applications, mechanistic studies in toxicology, and as a reference in the development of safer, more sustainable alternatives.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 1,2-Dibromo-1,1-dichlorodifluoroethane is fundamental to its application and safe handling. The data presented below is a compilation from various sources. It is important to note that some discrepancies exist in the literature, which may be due to variations in measurement conditions or confusion with its isomers.
| Property | Value | Source(s) |
| CAS Number | 558-57-6 | [1][2] |
| Molecular Formula | C₂Br₂Cl₂F₂ | [1][2] |
| Molecular Weight | 292.73 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | >40 °C | [2] |
| Boiling Point | 133.2 ± 8.0 °C at 760 mmHg | [2] |
| Density | 2.4 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 34.4 ± 18.4 °C | [2] |
| Refractive Index | 1.516 | [2] |
| XLogP3 | 4.47 | [2] |
Structural Representation:
Caption: 2D structure of 1,2-Dibromo-1,1-dichlorodifluoroethane.
Synthesis and Reactivity
Synthesis
A potential, though unverified, synthetic pathway could involve the free-radical bromination of 1,1-dichloro-2,2-difluoroethane. This reaction would likely require UV initiation and careful control of reaction conditions to manage the selectivity of bromination.
Reactivity
The reactivity of 1,2-Dibromo-1,1-dichlorodifluoroethane is dictated by the presence of multiple carbon-halogen bonds.
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Dehalogenation: Polyhalogenated alkanes are susceptible to dehalogenation reactions, particularly in the presence of reducing agents or certain metals.[5][6] For vicinal dihalides, this can lead to the formation of an alkene.[6] The relative reactivity of the halogens generally follows the trend I > Br > Cl > F, suggesting that the carbon-bromine bonds in this molecule would be the most labile.
-
Nucleophilic Substitution: While generally inert to nucleophilic attack due to steric hindrance and the strength of the C-F and C-Cl bonds, reactions may be forced under harsh conditions. The carbon atoms are electron-deficient due to the inductive effect of the halogens, making them potential, albeit hindered, electrophilic centers.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, leading to the formation of halogenated radicals and potentially toxic and corrosive byproducts such as hydrogen halides.[3]
Logical Workflow for Reactivity Studies:
Caption: A logical workflow for investigating the reactivity of 1,2-Dibromo-1,1-dichlorodifluoroethane.
Potential Applications
The primary historical application of compounds like 1,2-Dibromo-1,1-dichlorodifluoroethane was as a fire-extinguishing agent, often referred to as a Halon.[7] Halons are effective due to their ability to interrupt the chain reaction of a fire.[7] However, due to their ozone-depleting potential, their use has been largely phased out under international agreements like the Montreal Protocol.[8]
For modern research, this compound may serve as:
-
A starting material or intermediate in the synthesis of other fluorinated molecules.
-
A reference standard in analytical chemistry, particularly in the analysis of environmental samples for halogenated compounds.
-
A tool for studying the toxicology and metabolic pathways of polyhalogenated alkanes.
Spectroscopic Characterization
Detailed, publicly available spectroscopic data for 1,2-Dibromo-1,1-dichlorodifluoroethane is scarce. The following sections provide expected characteristics based on the principles of NMR and mass spectrometry for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Two distinct carbon signals would be expected due to the different halogen environments around each carbon atom.
-
¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms on the C2 carbon. The chemical shift would be influenced by the adjacent bromine and the C-C bond to the dichlorobromomethyl group. General ranges for fluorinated ethanes can be found in various databases.[9][10]
Mass Spectrometry (MS)
The mass spectrum of 1,2-Dibromo-1,1-dichlorodifluoroethane would be characterized by a complex isotopic pattern in the molecular ion region due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Expected Fragmentation Pathways:
-
Cleavage of a C-Br bond: This would be a major fragmentation pathway, resulting in the loss of a bromine radical.
-
Cleavage of a C-Cl bond: Loss of a chlorine radical would also be a likely fragmentation event.
-
Cleavage of the C-C bond: This would lead to the formation of CBrF₂⁺ and CCl₂Br⁺ ions.
-
Loss of halogen molecules: Elimination of Br₂, Cl₂, or BrCl could also occur.
Experimental Workflow for Spectroscopic Analysis:
Caption: A typical workflow for the spectroscopic analysis and structural confirmation of the target compound.
Safety and Toxicology
Hazard Identification:
1,2-Dibromo-1,1-dichlorodifluoroethane is classified as an irritant and may be harmful if ingested or inhaled.[3] It is irritating to the mucous membranes and upper respiratory tract.[3] As with all halogenated hydrocarbons, caution should be exercised during handling.
Toxicological Profile:
Specific toxicological studies on 1,2-Dibromo-1,1-dichlorodifluoroethane are not widely available. However, data from related compounds, such as other brominated and chlorinated alkanes, suggest potential for toxicity. For example, some brominated flame retardants have been shown to have neurological and endocrine-disrupting effects in animal studies.[11] Given the presence of bromine, it is plausible that this compound could have similar toxicological properties. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly closed.
Conclusion
1,2-Dibromo-1,1-dichlorodifluoroethane is a halogenated hydrocarbon with a limited but important history, primarily in the field of fire suppression. While its use has diminished due to environmental concerns, it remains a compound of interest for specialized research applications. This guide has synthesized the available information on its properties, potential synthesis, reactivity, and safety. The significant gaps in the literature, particularly concerning a definitive synthesis protocol and detailed spectroscopic and toxicological data, highlight the need for further research to fully characterize this compound. For scientists working with this or similar molecules, a thorough understanding of the principles of polyhalogenated alkane chemistry and a cautious approach to handling are paramount.
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